2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
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Overview
Description
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazole ring substituted with phenyl groups and a thioether linkage to an acetamide moiety. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves the reaction of 1,5-diphenyl-1H-imidazole-2-thiol with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl groups on the imidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thioether linkage and phenyl groups may also contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
- 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Uniqueness
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-methylacetamide stands out due to its specific substitution pattern on the imidazole ring and the presence of the thioether linkage. These structural features confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-19-17(22)13-23-18-20-12-16(14-8-4-2-5-9-14)21(18)15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCLAFMIRPYITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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